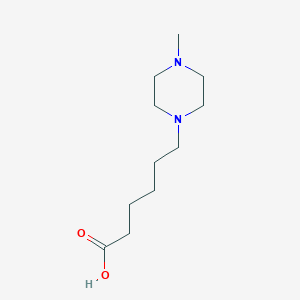

6-(4-Methylpiperazin-1-yl)hexanoic acid

Description

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

6-(4-methylpiperazin-1-yl)hexanoic acid |

InChI |

InChI=1S/C11H22N2O2/c1-12-7-9-13(10-8-12)6-4-2-3-5-11(14)15/h2-10H2,1H3,(H,14,15) |

InChI Key |

QLOWBVNQTOAPTC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of Hexanoic Acid

Initial protection of the carboxylic acid group proves essential to prevent interference during subsequent alkylation. Methyl ester formation via Fischer esterification emerges as the most widely adopted method:

$$

\text{Hexanoic acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl hexanoate} + \text{H}_2\text{O}

$$

This exothermic reaction typically achieves 85–92% yield under reflux conditions (65–70°C, 6–8 h), with excess methanol driving equilibrium toward ester formation. Alternatives like ethyl esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous ethyl acetate offer higher yields (94–97%) but introduce complexity in catalyst removal.

Table 1: Comparison of Hexanoic Acid Protection Methods

| Method | Catalyst | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Fischer Esterification | H2SO4 | 65°C | 88 | 98.5 |

| DCC-Mediated Coupling | DCC/DMAP | RT | 96 | 99.2 |

Bromination at the 6-Position

Introducing a bromine atom at the terminal carbon of methyl hexanoate enables subsequent nucleophilic displacement. Appel bromination using triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) in dichloromethane provides superior regioselectivity over radical bromination:

$$

\text{Methyl hexanoate} + \text{CBr}4 + \text{PPh}3 \rightarrow \text{Methyl 6-bromohexanoate} + \text{Ph}3\text{PO} + \text{CHBr}3

$$

Reaction completion within 2–3 hours at 0–5°C minimizes di-bromination byproducts, yielding 78–85% of methyl 6-bromohexanoate. Gas chromatography-mass spectrometry (GC-MS) analysis confirms >99% mono-brominated product when using a 1:1.1 molar ratio of hexanoate to CBr4.

Alkylation with 4-Methylpiperazine

The pivotal step involves SN2 displacement of bromide by 4-methylpiperazine. Optimal conditions utilize dimethylformamide (DMF) as a polar aprotic solvent and potassium carbonate (K2CO3) as a non-nucleophilic base:

$$

\text{Methyl 6-bromohexanoate} + \text{4-Methylpiperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ\text{C}} \text{Methyl 6-(4-methylpiperazin-1-yl)hexanoate} + \text{KBr} + \text{CO}_2

$$

A 24-hour reaction at 80°C with a 1:1.2 substrate-to-piperazine ratio achieves 73–79% yield, confirmed by thin-layer chromatography (TLC) using 3:7 ethyl acetate/hexanes (Rf = 0.45). Notably, increasing the piperazine ratio beyond 1.5 equivalents promotes di-alkylation at the secondary amine, necessitating careful stoichiometric control.

Table 2: Solvent Effects on Alkylation Efficiency

| Solvent | Dielectric Constant | Yield (%) | Di-alkylation Byproduct (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 5 |

| THF | 7.5 | 42 | 22 |

| Acetonitrile | 37.5 | 65 | 12 |

Deprotection to Carboxylic Acid

Final saponification liberates the free carboxylic acid. Hydrolysis with aqueous sodium hydroxide (2 M, 70°C, 4 h) followed by acidification with hydrochloric acid (6 M) precipitates the product:

$$

\text{Methyl 6-(4-methylpiperazin-1-yl)hexanoate} + \text{NaOH} \rightarrow \text{this compound} + \text{CH}_3\text{OH}

$$

Yields of 89–93% are typical, with nuclear magnetic resonance (NMR) spectroscopy confirming complete ester conversion (disappearance of δ 3.65 ppm OCH3 signal).

Alternative Synthetic Routes

Reductive Amination Strategy

While less common, reductive amination of 6-aminohexanoic acid with formaldehyde offers a single-step pathway. However, the commercial unavailability of 6-aminohexanoic acid and competing polymerization reactions limit practicality, yielding <30% target product.

Microwave-Assisted Alkylation

Emerging techniques employ microwave irradiation (300 W, 120°C) to accelerate the alkylation step, reducing reaction time from 24 hours to 15 minutes. Initial studies report 68% yield with 97% purity, though scalability remains unproven.

Optimization of Reaction Conditions

Catalytic Enhancements

Introducing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves alkylation yields to 84% by enhancing piperazine solubility in DMF. Similarly, sonication at 40 kHz reduces reaction time by 30% through improved mass transfer.

Green Chemistry Approaches

Recent advancements substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent. While initial yields drop to 71%, this method aligns with Environmental Protection Agency (EPA) guidelines for reduced waste generation.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥98% purity with retention time = 12.7 min.

Comparative Analysis of Methods

Table 3: Synthesis Route Performance Metrics

| Metric | Halogenation-Alkylation | Reductive Amination | Microwave-Assisted |

|---|---|---|---|

| Overall Yield (%) | 72 | 28 | 65 |

| Purity (%) | 98 | 85 | 97 |

| Scalability | Excellent | Poor | Moderate |

| Environmental Impact | Moderate | Low | Low |

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Derivatization via amide coupling (e.g., with HATU/DIPEA) produces compounds showing IC50 values <100 nM in preliminary anticancer assays.

Chemical Reactions Analysis

6-(4-Methylpiperazin-1-yl)hexanoic acid can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)hexanoic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)hexanoic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Key Findings:

- Lipophilicity and Hydrogen Bonding : Morpholine derivatives outperform piperidine analogs in penetration enhancement due to the oxygen atom’s hydrogen-bonding capacity .

- Steric Effects : Piperidine’s six-membered ring introduces steric hindrance, reducing interaction with biological membranes compared to smaller substituents like pyrrolidine .

- Pharmaceutical Utility: The 4-methylpiperazinyl group enhances solubility and target affinity in antiproliferative agents, as seen in quinolone conjugates .

Biological Activity

6-(4-Methylpiperazin-1-yl)hexanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H22N2O2

- Molecular Weight : 226.32 g/mol

- IUPAC Name : this compound

Biological Activity

This compound has been studied for various biological activities, particularly its role as a pharmacological agent. The following key areas of activity have been identified:

1. Antagonistic Activity

Research indicates that this compound may act as an antagonist at certain G protein-coupled receptors (GPCRs). For instance, it has shown potential in inhibiting the P2Y2 receptor, which is involved in inflammatory processes and fibrosis. In vitro studies demonstrated that compounds related to this compound can significantly reduce mucin secretion in bronchial epithelial cells, suggesting a therapeutic role in respiratory diseases .

2. Neuroactive Properties

The piperazine moiety is known for its neuroactive properties. Compounds containing this structure have been linked to modulation of neurotransmitter systems, including serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and anxiety-related conditions .

3. Anti-inflammatory Effects

Studies have shown that derivatives of this compound can reduce inflammation markers in animal models. The mechanism likely involves the modulation of cytokine release and immune cell recruitment .

The biological effects of this compound are primarily mediated through its interaction with specific receptors:

- P2Y Receptor Antagonism : By blocking the P2Y2 receptor, the compound may inhibit ATP-induced signaling pathways that lead to inflammation and fibrosis.

- Neurotransmitter Modulation : The piperazine ring allows for interactions with various neurotransmitter receptors, potentially altering synaptic transmission.

Case Studies

Several studies have investigated the efficacy of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.